Dimethyl 2-(4-benzylpiperazin-1-yl)succinate
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Overview
Description
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is a chemical compound used in scientific research for various applications. Its versatility makes it valuable in pharmaceutical studies, drug design, and neurochemical investigations.
Scientific Research Applications
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate typically involves the reaction of dimethyl succinate with 4-benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the compound, which is essential for its use in research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-benzylpiperazin-1-yl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-benzylpiperazin-1-yl)succinate involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin. The compound binds to receptors and modulates their activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 2-(4-benzylpiperazin-1-yl)succinate include:
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly valuable in neurochemical research and drug design.
Properties
IUPAC Name |
dimethyl 2-(4-benzylpiperazin-1-yl)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-22-16(20)12-15(17(21)23-2)19-10-8-18(9-11-19)13-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXNDDWYFLJWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.